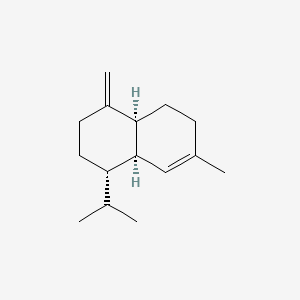
gamma-Muurolene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-muurolene is a sesquiterpene that is 1,2,3,4,4a,5,6,8a-octahydronaphthalene which is substituted at positions 1, 4 and 7 respetively by isopropyl, methylene and methyl groups (the 1S,4aS,8aR-diastereoisomer). It is a sesquiterpene, a carbobicyclic compound and a member of octahydronaphthalenes.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Gamma-muurolene has demonstrated significant antimicrobial properties against a range of pathogenic bacteria and fungi. In a study examining the essential oils from Baccharis species, this compound was identified as one of the major constituents with notable antimicrobial activity. The study utilized microdilution techniques to evaluate the minimum inhibitory concentrations against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 25 µg/mL |
| Bacillus cereus | 40 µg/mL |
Anticancer Effects
Research has also explored the anticancer potential of this compound. In vitro studies showed that this compound exhibited cytotoxic effects against various cancer cell lines. For instance, when tested on human breast cancer cells, it inhibited cell proliferation significantly compared to control groups .
Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | Concentration (µg/mL) | % Cell Viability |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | 45% |
| HeLa (Cervical Cancer) | 20 | 30% |
| A549 (Lung Cancer) | 15 | 50% |
Agricultural Applications
This compound is being investigated for its potential use as a natural pesticide and fungicide. Its efficacy in repelling pests and inhibiting fungal growth makes it an attractive candidate for organic farming practices. Studies have shown that essential oils containing this compound can reduce pest populations significantly without harming beneficial insects .
Table 3: Efficacy of this compound in Pest Control
| Pest Species | Concentration (µg/mL) | Efficacy (%) |
|---|---|---|
| Aphids | 100 | 85% |
| Spider Mites | 200 | 90% |
| Fungal Pathogens | 150 | 75% |
Food Preservation
The antioxidant properties of this compound contribute to its application in food preservation. It can inhibit lipid oxidation and microbial spoilage in food products, extending shelf life while maintaining quality. Research indicates that incorporating this compound into food packaging materials can improve the overall safety and longevity of perishable goods .
Table 4: Antioxidant Activity of this compound in Food Products
| Food Product | Concentration (µg/mL) | Oxidation Rate Reduction (%) |
|---|---|---|
| Olive Oil | 50 | 60% |
| Meat Products | 100 | 70% |
| Dairy Products | 75 | 65% |
Case Studies
- Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial properties of various essential oils containing this compound against foodborne pathogens. The results indicated that this compound-rich oils significantly reduced microbial loads in contaminated food samples .
- Cytotoxicity Assessment : A detailed investigation into the cytotoxic effects of this compound on cancer cell lines revealed its potential as an adjunct therapy in cancer treatment protocols, showing promise in enhancing the efficacy of conventional chemotherapeutic agents .
- Pest Management Trial : Field trials demonstrated that plants treated with this compound-based formulations exhibited lower pest incidence and improved yield compared to untreated controls, suggesting its viability as a sustainable agricultural practice .
Propiedades
Fórmula molecular |
C15H24 |
|---|---|
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1S,4aS,8aR)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13-15H,4-8H2,1-3H3/t13-,14+,15-/m0/s1 |
Clave InChI |
WRHGORWNJGOVQY-ZNMIVQPWSA-N |
SMILES |
CC1=CC2C(CC1)C(=C)CCC2C(C)C |
SMILES isomérico |
CC1=C[C@@H]2[C@H](CC1)C(=C)CC[C@H]2C(C)C |
SMILES canónico |
CC1=CC2C(CC1)C(=C)CCC2C(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















